4-(2-Quinolin-8-ylsulfanylethyl)morpholine;hydrobromide -

4-(2-Quinolin-8-ylsulfanylethyl)morpholine;hydrobromide

Catalog Number: EVT-4229650
CAS Number:
Molecular Formula: C15H19BrN2OS
Molecular Weight: 355.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties [, ]. This compound, with the added morpholine moiety, could potentially exhibit enhanced or modified antimicrobial activity.
  • Anticancer Activity: Some quinoline derivatives display anticancer activity []. Further investigation is needed to assess the potential of this compound in this area.

N-(6-Nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a)

Compound Description: This compound is a 3,4,5-trisubstituted 1,2,4-triazole derivative containing a quinoline ring. It exhibited significant antimicrobial activity against seven bacteria and four fungi, making it one of the most active molecules in the study. []

Relevance: This compound shares the quinoline ring system with 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide. The presence of diverse substituents on the triazole ring in 5a and the thioethylmorpholine moiety in 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide suggests potential for exploring different substitutions at these positions to modulate biological activity. []

N-(6-Fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)

Compound Description: Similar to 5a, this compound is another 3,4,5-trisubstituted 1,2,4-triazole derivative incorporating a quinoline ring and demonstrated potent antimicrobial activity against a panel of bacteria and fungi. []

Relevance: Like 5a, the shared quinoline ring system with 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide highlights the significance of this scaffold for antimicrobial properties. The presence of a fluorine atom in the benzothiazole moiety of 5d, compared to the nitro group in 5a, indicates the potential impact of electronic effects on antimicrobial activity, offering a direction for further exploration in the context of 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide. []

4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide hydrochloride (S14506)

Compound Description: S14506 is a serotonin transporter (SERT) inhibitor and a 5-HT1A receptor agonist. It showed significant cytotoxic activity against neuroblastoma tumors. It also exhibited antagonistic activity on the cyclic adenosine monophosphate (cAMP) pathway and agonistic activity on the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway in HEK293 cells overexpressing the 5HT1AR gene. Further research suggests that S14506's cytotoxic activity might be linked to its antagonistic effect on the Akt pathway, potentially inducing caspase-3 expression and cell death. []

Relevance: While S14506 doesn't share a direct structural resemblance with 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide, both compounds belong to a category of molecules investigated for their potential anticancer properties. The research on S14506 emphasizes the importance of exploring various signaling pathways (like SERT, 5-HT1A, cAMP, ERK1/2, Akt) for identifying compounds with anticancer potential, offering valuable insights for studying the mechanism of action of 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide. []

6-Nitro-2-(4-undecylpiperazin-1-yl)quinoline hydrochloride (AZ07)

Compound Description: AZ07, a 5-HT1A receptor antagonist, demonstrated the highest activity against PC-3 prostate cancer cells among the tested compounds. Similar to S14506, AZ07 highlights the potential of targeting serotonergic pathways for anticancer drug development. []

Relevance: AZ07 directly relates to 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide as both share the quinoline core structure. While their specific substitutions and associated activities differ, the shared scaffold suggests that modifications around the quinoline ring can lead to compounds with diverse biological properties, including potential anticancer activity. []

Ethyl N-(8-quinolyl)carbamate Derivatives

Compound Description: These compounds are formed as the primary products in the reaction of substituted quinoline 1-oxides with cyanogen bromide in ethanol. The reaction yields vary depending on the substituents on the quinoline 1-oxide. []

Relevance: These derivatives share the quinoline structure with 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide. The study highlights the reactivity of the quinoline system, specifically at the 8-position, with electrophilic reagents like cyanogen bromide, providing insights into potential synthetic modifications of 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide. []

4-(3-Chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide methanesulfonate

Compound Description: This compound, formulated as a methanesulfonate salt, is the central component of a pharmaceutical composition. This specific composition also includes an alkaline earth metal carbonate, potentially magnesium carbonate or calcium carbonate, and might further incorporate disintegrating agents like sodium carboxymethyl starch or croscarmellose sodium. The composition is intended for oral administration. []

Relevance: This compound shares the quinoline core structure with 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide. The research emphasizes the pharmaceutical relevance of the quinoline moiety and its suitability for oral formulations. The diverse substitutions on the quinoline ring in this compound, compared to 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide, offer avenues for exploring structure-activity relationships and optimizing pharmacokinetic properties. []

1,4-Dihydro-3-cyano-10-methyl-pyrido[3,2-g]quinolin-4-one (3)

Compound Description: This compound acts as a crucial intermediate in synthesizing potentially unsymmetrically substituted pyrido[3,2-g]quinoline derivatives, which are being investigated for their MDR reversal activity. []

Relevance: Though not a direct structural analog, this compound belongs to the pyrido[3,2-g]quinoline class, a fused heterocyclic system related to the quinoline structure present in 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide. This research underscores the significance of exploring fused heterocyclic ring systems containing quinoline for discovering compounds with potent biological activities, particularly in the context of MDR reversal. []

N-Piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: NESS 0327 functions as a novel cannabinoid antagonist demonstrating high selectivity for the cannabinoid CB1 receptor. It exhibited antagonistic effects against WIN 55,212-2-induced antinociception in both the tail-flick and hot-plate tests. []

Relevance: Though structurally dissimilar to 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide, NESS 0327 emphasizes the importance of exploring diverse chemical scaffolds for targeting specific receptor systems. This research encourages investigation into whether structural modifications of 8-{[2-(4-morpholinyl)ethyl]thio}quinoline hydrobromide could potentially lead to interactions with cannabinoid receptors or other related targets. []

Properties

Product Name

4-(2-Quinolin-8-ylsulfanylethyl)morpholine;hydrobromide

IUPAC Name

4-(2-quinolin-8-ylsulfanylethyl)morpholine;hydrobromide

Molecular Formula

C15H19BrN2OS

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C15H18N2OS.BrH/c1-3-13-4-2-6-16-15(13)14(5-1)19-12-9-17-7-10-18-11-8-17;/h1-6H,7-12H2;1H

InChI Key

HVUXKAJPDFWIQZ-UHFFFAOYSA-N

SMILES

C1COCCN1CCSC2=CC=CC3=C2N=CC=C3.Br

Canonical SMILES

C1COCCN1CCSC2=CC=CC3=C2N=CC=C3.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.